4-bromo-1-(2,2-difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole
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Overview
Description
4-bromo-1-(2,2-difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromine atom, a difluoroethyl group, and an ethoxymethyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2,2-difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.
Attachment of the difluoroethyl group: This step involves the reaction of the brominated pyrazole with a difluoroethylating agent, such as 2,2-difluoroethyl bromide, under basic conditions.
Introduction of the ethoxymethyl group: The final step involves the reaction of the intermediate compound with an ethoxymethylating agent, such as ethoxymethyl chloride, in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(2,2-difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Addition reactions: The difluoroethyl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino-substituted pyrazole, while oxidation of the ethoxymethyl group could yield a corresponding aldehyde or carboxylic acid derivative.
Scientific Research Applications
4-bromo-1-(2,2-difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-1-(2,2-difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor agonist/antagonist by binding to specific molecular targets. The difluoroethyl and ethoxymethyl groups can influence the compound’s binding affinity and selectivity for these targets, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-(2,2-difluoroethyl)-1H-imidazole: This compound shares the bromine and difluoroethyl groups but has an imidazole ring instead of a pyrazole ring.
4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole: This compound lacks the ethoxymethyl group but has the same bromine and difluoroethyl groups attached to the pyrazole ring.
Uniqueness
4-bromo-1-(2,2-difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole is unique due to the presence of both the difluoroethyl and ethoxymethyl groups, which can impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and binding interactions, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-bromo-1-(2,2-difluoroethyl)-5-(ethoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrF2N2O/c1-2-14-5-7-6(9)3-12-13(7)4-8(10)11/h3,8H,2,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWUBGCJFNDROY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=NN1CC(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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